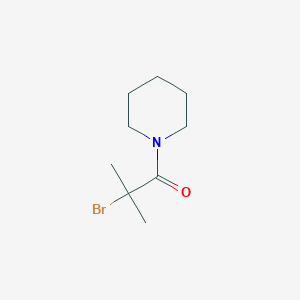
(3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one
Übersicht
Beschreibung
(3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as DMMDA-2, and it is a derivative of the phenethylamine family. DMMDA-2 has been studied for its effects on the central nervous system, and it has shown promising results in various research studies.
Wirkmechanismus
DMMDA-2 exerts its effects on the central nervous system by binding to serotonin receptors. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood and perception. DMMDA-2 has also been found to have some affinity for the 5-HT2C receptor, which is involved in the regulation of appetite and sleep.
Biochemische Und Physiologische Effekte
DMMDA-2 has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that are involved in the regulation of mood and perception. DMMDA-2 has also been found to increase heart rate and blood pressure, which are physiological effects that are associated with the activation of the sympathetic nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
DMMDA-2 has several advantages for use in lab experiments. It has a high affinity for serotonin receptors, which makes it a useful tool for studying the effects of serotonin on the central nervous system. DMMDA-2 is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, DMMDA-2 has some limitations for use in lab experiments. It has been found to be unstable under certain conditions, which can make it difficult to work with. DMMDA-2 also has some potential for abuse, which may limit its use in certain research settings.
Zukünftige Richtungen
There are several future directions for research on DMMDA-2. One area of interest is the potential use of DMMDA-2 in the treatment of neurological disorders. DMMDA-2 has shown promising results in the treatment of depression and anxiety, and further research is needed to explore its potential applications in this area. Another area of interest is the development of new analogs of DMMDA-2 that may have improved pharmacological properties. These analogs could be used to further explore the mechanisms of action of DMMDA-2 and to develop new treatments for neurological disorders.
Wissenschaftliche Forschungsanwendungen
DMMDA-2 has been used in various research studies due to its potential applications in the field of neuroscience. It has been studied for its effects on the central nervous system, and it has shown promising results in the treatment of various neurological disorders. DMMDA-2 has been found to have a high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep.
Eigenschaften
IUPAC Name |
(Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7(11)8(6-10(2)3)9(12-4)13-5/h6,9H,1-5H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKUPHLNFRTYKF-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CN(C)C)C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\N(C)C)/C(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(dimethoxymethyl)-4-(dimethylamino)but-3-en-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolidine, 1-[[6-(4-hydroxy-1-piperidinyl)-3-pyridinyl]carbonyl]-](/img/structure/B1404390.png)




![6-[3-(Trifluoromethyl)phenyl]pyridin-3-amine](/img/structure/B1404397.png)




![5-Chloro-7-nitrobenzo[d]oxazole](/img/structure/B1404408.png)
![cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B1404409.png)

